2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring, a methylsulfanyl group, and a prop-2-en-1-yl group. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent such as prop-2-en-1-yl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazolium ring can be reduced under specific conditions.
Substitution: The prop-2-en-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can react with the prop-2-en-1-yl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazolium derivatives.
Substitution: Substituted benzothiazolium compounds.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazole
- 2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium chloride
Uniqueness
2-(Methylsulfanyl)-3-(prop-2-en-1-yl)-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodide counterion can influence its solubility and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
106184-39-8 |
---|---|
Molekularformel |
C11H12INS2 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C11H12NS2.HI/c1-3-8-12-9-6-4-5-7-10(9)14-11(12)13-2;/h3-7H,1,8H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SOOWKFRFCMIPKS-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=[N+](C2=CC=CC=C2S1)CC=C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.